5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Compounds like the one you mentioned often have complex structures with multiple functional groups. These functional groups can include phenyl rings, oxazole rings, and pyrazine rings. The presence of these functional groups can greatly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, each introducing a new functional group or building block. Common techniques might include condensation reactions, substitution reactions, or radical reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, phenyl rings can undergo electrophilic aromatic substitution, while oxazole rings can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Neuroprotective Agent Development
This compound has shown promise as a neuroprotective agent . It could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). The neuroprotective properties may help in preserving neuronal function and structure, potentially slowing disease progression and reducing neuronal death .
Anti-neuroinflammatory Research
The anti-inflammatory properties of this compound make it a candidate for research into anti-neuroinflammatory therapies. It could be used to study the inhibition of inflammatory pathways in neurological conditions, which is crucial for treating conditions like multiple sclerosis and traumatic brain injury .
Synthesis of Novel Pharmaceutical Compounds
As a synthetic intermediate, this compound could be used in the synthesis of novel pharmaceuticals . Its structure allows for the creation of new drugs with potential applications in various therapeutic areas, including antiviral, anticancer, and antimicrobial treatments .
Molecular Docking Studies
This compound can be used in molecular docking studies to predict the interaction between drugs and their target molecules. Such studies are essential for drug design and can help in identifying new drug candidates with high affinity and specificity for certain biological targets .
Laboratory Chemical Synthesis
In the realm of laboratory chemical synthesis , this compound can serve as a reagent or a building block for creating complex molecules. Its unique structure could be beneficial in synthesizing a wide range of chemical entities for research and development purposes .
Safety and Toxicity Profiling
Understanding the safety and toxicity of chemical compounds is vital. This compound can be studied to determine its toxicological profile, which includes assessing its acute toxicity, skin and eye irritation potential, and environmental impact. Such data are crucial for developing safe and effective pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-4-33-23-11-10-19(14-24(23)32-3)25-27-21(17(2)34-25)16-29-12-13-30-22(26(29)31)15-20(28-30)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAIZOWBJSWDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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